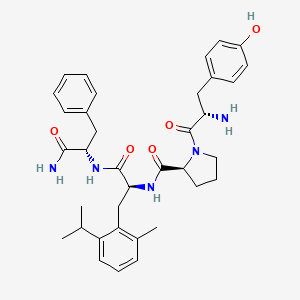

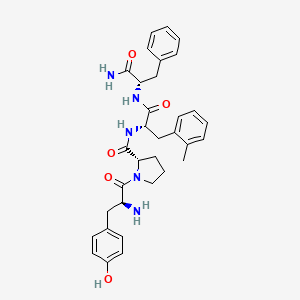

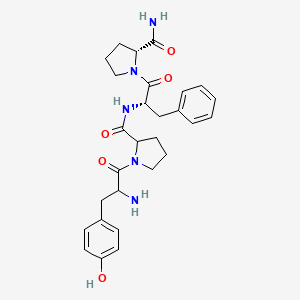

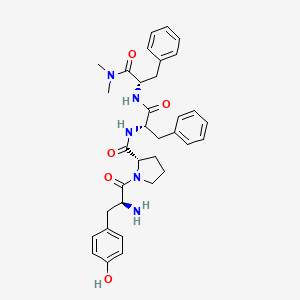

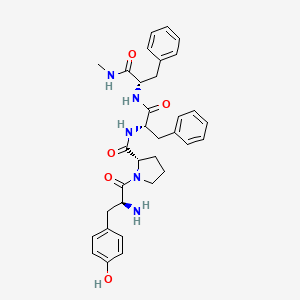

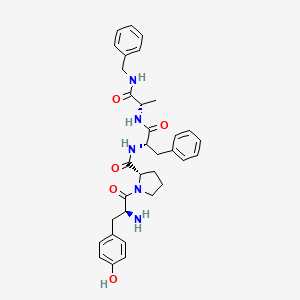

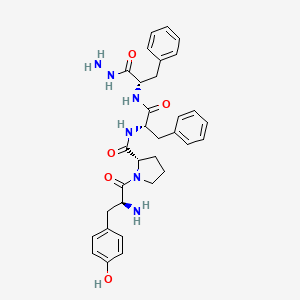

Tyr-Pro-Phe-Phe-NHNH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

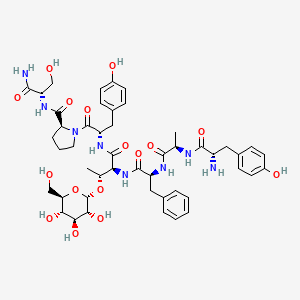

Tyr-Pro-Phe-Phe-NHNH2: est un dérivé synthétique de l'endomorphine-2, un peptide opioïde endogène. L'endomorphine-2, de séquence Tyr-Pro-Phe-Phe-NH2, est connue pour sa forte affinité et sa sélectivité pour le récepteur μ-opioïde. Ce composé joue un rôle important dans divers processus physiologiques, notamment la perception de la douleur et les réponses au stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse de Tyr-Pro-Phe-Phe-NHNH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage: Les acides aminés sont couplés à l'aide de réactifs comme le HBTU ou le DIC en présence d'une base telle que le DIPEA.

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA.

Méthodes de production industrielle: : La production industrielle de peptides comme this compound utilise souvent la SPPS à grande échelle avec des synthétiseurs de peptides automatisés. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des étapes de purification rigoureuses telles que la HPLC.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Tyr-Pro-Phe-Phe-NHNH2 peut subir des réactions d'oxydation, en particulier au niveau du résidu tyrosine, formant de la dityrosine ou d'autres produits oxydés.

Réduction: Les réactions de réduction peuvent cibler les liaisons peptidiques ou les chaînes latérales, modifiant la structure et la fonction du peptide.

Substitution: Les réactions de substitution peuvent modifier les chaînes latérales des acides aminés, introduisant de nouveaux groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction: Agents réducteurs tels que le borohydrure de sodium ou le dithiothréitol.

Substitution: Divers agents alkylants ou acylants dans des conditions contrôlées.

Produits principaux: : Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dityrosine, tandis que la réduction peut produire des peptides modifiés ayant une activité biologique modifiée .

Applications De Recherche Scientifique

Chimie: : Tyr-Pro-Phe-Phe-NHNH2 est utilisé dans l'étude de la chimie peptidique, en particulier pour comprendre les relations structure-activité des peptides opioïdes.

Biologie: : En recherche biologique, ce composé est utilisé pour étudier le rôle des endomorphines dans la modulation de la douleur et les réponses au stress. Il sert de peptide modèle pour étudier les interactions récepteur-ligand.

Médecine: : this compound a des applications thérapeutiques potentielles dans la gestion de la douleur en raison de sa forte affinité pour le récepteur μ-opioïde. Il est également exploré pour son rôle dans la modulation des réponses immunitaires et la neuroprotection .

Industrie: : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de nouveaux analgésiques et d'autres agents thérapeutiques ciblant le système opioïde .

Mécanisme d'action

This compound exerce ses effets principalement par le biais du récepteur μ-opioïde. En se liant à ce récepteur, il active les voies de signalisation intracellulaires qui conduisent à l'analgésie et à d'autres réponses physiologiques. La forte sélectivité du composé pour le récepteur μ-opioïde en fait un outil précieux pour l'étude de la pharmacologie des récepteurs opioïdes .

Mécanisme D'action

Tyr-Pro-Phe-Phe-NHNH2 exerts its effects primarily through the μ-opioid receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to analgesia and other physiological responses. The compound’s high selectivity for the μ-opioid receptor makes it a valuable tool for studying opioid receptor pharmacology .

Comparaison Avec Des Composés Similaires

Composés similaires

Endomorphine-1: Tyr-Pro-Trp-Phe-NH2

Endomorphine-2: Tyr-Pro-Phe-Phe-NH2

Acétyl-Tyr-Pro-Phe-Phe-NH2: Un dérivé synthétique avec un groupe acétyle à l'extrémité N-terminale.

Unicité: : Tyr-Pro-Phe-Phe-NHNH2 est unique en raison de la présence du groupe hydrazide à l'extrémité C-terminale, qui peut influencer son affinité de liaison et sa sélectivité pour le récepteur μ-opioïde. Cette modification peut également affecter la stabilité du peptide et sa résistance à la dégradation enzymatique .

Propriétés

Formule moléculaire |

C32H38N6O5 |

|---|---|

Poids moléculaire |

586.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H38N6O5/c33-25(18-23-13-15-24(39)16-14-23)32(43)38-17-7-12-28(38)31(42)36-26(19-21-8-3-1-4-9-21)29(40)35-27(30(41)37-34)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,39H,7,12,17-20,33-34H2,(H,35,40)(H,36,42)(H,37,41)/t25-,26-,27-,28-/m0/s1 |

Clé InChI |

JZSLBNUKUIAYPN-LJWNLINESA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NN |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

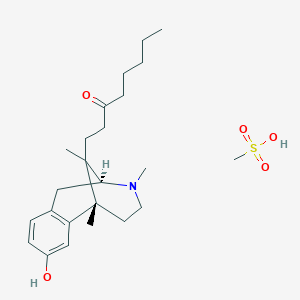

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)